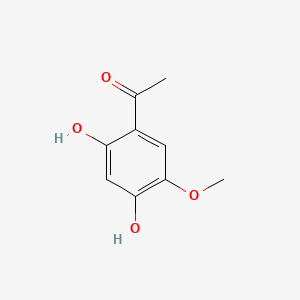
1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H10O4 . It is also known by other names such as “1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone” and "Ethanone, 1-(2,5-dihydroxy-4-methoxyphenyl)-" .
Synthesis Analysis
The synthesis of this compound often involves condensation reactions, the use of oxalate under basic conditions, and other specialized chemical reactions to introduce specific functional groups or to construct the core phenyl ethanone structure.
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone” consists of a central ethanone group (a carbonyl group with a methyl group) attached to a phenyl group that has two hydroxyl groups and one methoxy group .
Aplicaciones Científicas De Investigación
A study by Moskvina, Shilin, and Khilya (2015) explored the use of 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction, leading to the heterocyclization of isoflavone and the formation of various heterocycles, demonstrating its utility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).
Kesternich, Brito, Bolte, Pérez-Fermann, and Nelson (2010) analyzed the crystal structure of a related compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, highlighting its relevance in crystallography and the understanding of molecular arrangements (Kesternich et al., 2010).
Rao, Cui, and Zheng (2014) synthesized and characterized the crystal structure of a derivative of dehydroabietic acid using 1-(4-methoxyphenyl)ethanone, contributing to the field of crystallography and organic chemistry (Rao, Cui, & Zheng, 2014).
Puthran et al. (2019) synthesized novel Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone, which were screened for antimicrobial activity. This study exemplifies the compound's potential in developing new antimicrobial agents (Puthran et al., 2019).
Akamanchi, Padmawar, Thatte, Rege, and Dahanukar (1999) synthesized derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their platelet aggregation inhibitory activity, indicating the compound's potential in pharmaceutical applications (Akamanchi et al., 1999).
Propiedades
IUPAC Name |
1-(2,4-dihydroxy-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-9(13-2)8(12)4-7(6)11/h3-4,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGICCVSKDOLGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678737 |
Source


|
| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone | |
CAS RN |
7298-21-7 |
Source


|
| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Can 2,4-Dihydroxy-5-methoxyacetophenone be used to synthesize naturally occurring compounds?
A1: Yes, 2,4-Dihydroxy-5-methoxyacetophenone serves as a valuable precursor in the synthesis of naturally occurring acetylchromenes. For instance, reacting 2,4-Dihydroxy-5-methoxyacetophenone with 3-chloro-3-methyl-1-butyne under specific conditions (K2CO3, KI, and DMF) yields two products: its 4-(1,1-dimethyl-2-propynyl) ether and 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene []. This highlights the compound's utility in synthesizing naturally occurring chromenes.
Q2: Besides its use in synthesizing 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene, are there other natural products that can be derived from 2,4-Dihydroxy-5-methoxyacetophenone?
A2: Yes, 2,4-Dihydroxy-5-methoxyacetophenone is identified as one of the six aromatic compounds isolated from the petroleum ether extract of Cynanchum auriculatum Royle ex Wight []. This suggests its potential role as a precursor or intermediate in the biosynthesis of other natural products within this plant species. Further research may elucidate the complete biosynthetic pathways and potential applications of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-[2-13C]talose](/img/structure/B584003.png)
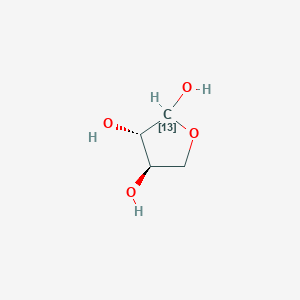
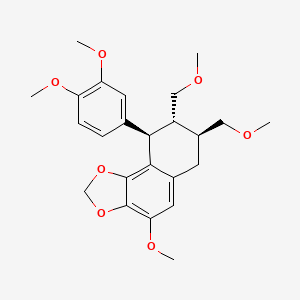
![D-[2-13C]Threose](/img/structure/B584009.png)
![D-[4-13C]Threose](/img/structure/B584011.png)
![[2'-13C]thymidine](/img/structure/B584012.png)
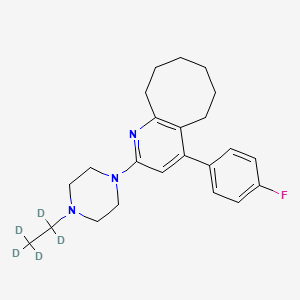
![[3'-13C]Thymidine](/img/structure/B584016.png)
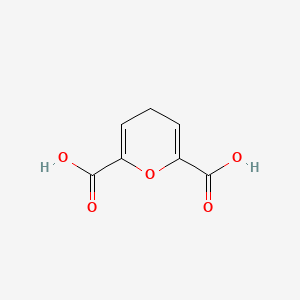
![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)